molecular formula C23H20ClFN4O2 B2436777 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-4-carboxamide CAS No. 1112292-75-7

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-4-carboxamide

Cat. No. B2436777
CAS RN: 1112292-75-7
M. Wt: 438.89
InChI Key: XZYNAAWXUGVFKU-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several distinct functional groups, including a benzofuro[3,2-d]pyrimidin-4-yl group, a piperidine ring, and a carboxamide group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might participate in acid-base reactions, and the aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Synthesis and Biological Activities

Anti-inflammatory and Analgesic Agents : Research has led to the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, including various heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have demonstrated COX-1/COX-2 inhibitory activities, with some showing high selectivity for COX-2 inhibition, analgesic, and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antituberculosis Activity : A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, a particular compound exhibited significant activity against Mycobacterium tuberculosis, including inhibition of DNA gyrase and non-cytotoxicity at effective concentrations (Jeankumar et al., 2013).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism : The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients was studied. The research identified the main metabolic pathways of Flumatinib in humans after oral administration, providing insights into its pharmacokinetics and potential therapeutic applications (Gong, Chen, Deng, & Zhong, 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s effects on various biological targets (such as proteins or enzymes) are investigated .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science, studying its physical and chemical properties in more detail, or developing more efficient methods for its synthesis .

properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3-chloro-4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4O2/c24-17-11-14(5-6-18(17)25)12-26-23(30)15-7-9-29(10-8-15)22-21-20(27-13-28-22)16-3-1-2-4-19(16)31-21/h1-6,11,13,15H,7-10,12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYNAAWXUGVFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC(=C(C=C2)F)Cl)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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